molecular formula C8H7F3N2O2 B13826040 (E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide

(E)-N'-Hydroxy-2-(trifluoromethoxy)benzimidamide

Cat. No.: B13826040
M. Wt: 220.15 g/mol
InChI Key: KGHGHEPVWUOJAZ-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol. This compound is known for its unique structure, which includes a trifluoromethoxy group attached to a benzene ring, and a carboximidamide group with an additional hydroxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethoxy)benzonitrile.

    Reaction Conditions: The nitrile group is converted to the corresponding carboximidamide through a reaction with hydroxylamine under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to amines or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but they generally include various substituted benzene derivatives.

Scientific Research Applications

N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving trifluoromethoxy-containing compounds.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the hydroxy and carboximidamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N’-Hydroxy-2-(trifluoromethoxy)benzene carboximidamide can be compared with similar compounds such as:

    N’-Hydroxy-2-(methoxy)benzene carboximidamide: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    N’-Hydroxy-2-(trifluoromethyl)benzene carboximidamide: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its reactivity and interactions.

    N’-Hydroxy-2-(fluoromethoxy)benzene carboximidamide: Has a single fluorine atom in the methoxy group, leading to variations in its chemical behavior.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13)

InChI Key

KGHGHEPVWUOJAZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N\O)/N)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F

Origin of Product

United States

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